![molecular formula C10H11IO2 B6309557 2-Iodo-3-methyl-benzoic acid ethyl ester, 97% CAS No. 852050-86-3](/img/structure/B6309557.png)
2-Iodo-3-methyl-benzoic acid ethyl ester, 97%
Overview
Description
“2-Iodo-3-methyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula IC6H3(CH3)CO2H
. It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular weight of “2-Iodo-3-methyl-benzoic acid ethyl ester” is 262.04 g/mol . The exact structure details are not available in the searched resources.Chemical Reactions Analysis
Esters, such as “2-Iodo-3-methyl-benzoic acid ethyl ester”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, the products are a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Iodo-3-methyl-benzoic acid ethyl ester” include a molecular weight of 262.04 g/mol and a linear formula ofIC6H3(CH3)CO2H
. The compound is considered hazardous .
Scientific Research Applications
Synthesis of Methyl 2-Iodo-3-methylbenzoate
2-Iodo-3-methylbenzoic acid is used in the synthesis of methyl 2-iodo-3-methylbenzoate . This compound is a key intermediate in the synthesis of various organic compounds.
Preparation of 10,11-Dihydro-10-oxodibenz[b,f]oxepin-4-acetic Acid
This compound is also used in the synthesis of 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid . This molecule is a key intermediate in the synthesis of various pharmaceutical compounds.
Synthesis of 5-Methyl-3-pentyl-1H-Isochromen-1-one
2-Iodo-3-methylbenzoic acid is used in the synthesis of 5-methyl-3-pentyl-1H-isochromen-1-one . This compound has potential applications in medicinal chemistry.
Synthesis of Oligo(m-phenylene ethynylenes)
2-Iodobenzoic acid, a similar compound, is used in the synthesis of oligo(m-phenylene ethynylenes) . These polymers have potential applications in optoelectronics and molecular electronics.
Preparation of Oxidizing Reagents
2-Iodobenzoic acid is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) . These reagents are widely used in organic synthesis.
Detoxifiers of Organophosphorus Nerve Agents
2-Iodobenzoic acid is used in the synthesis of various detoxifiers of organophosphorus nerve agents . These compounds have potential applications in defense and security.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
As an ester derivative of benzoic acid, it may interact with enzymes or receptors that metabolize or bind to benzoic acid and its derivatives .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . The iodine atom on the benzoic acid moiety could potentially enhance the electrophilicity of the compound, making it more susceptible to nucleophilic attack .
Biochemical Pathways
It’s known that esters can undergo hydrolysis in the presence of water and a strong-acid catalyst to form a carboxylic acid and an alcohol .
Pharmacokinetics
The compound’s molecular weight of 2620445 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s potential to undergo hydrolysis to form a carboxylic acid and an alcohol could result in various downstream effects depending on the specific biochemical context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Iodo-3-methyl-benzoic acid ethyl ester. For instance, the hydrolysis of esters is catalyzed by both acids and bases, so the pH of the environment could significantly impact the rate of this reaction .
properties
IUPAC Name |
ethyl 2-iodo-3-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFNDYMQSUFKCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-iodo-3-methylbenzoate |
Synthesis routes and methods
Procedure details
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